AC-LYS-PRO-VAL-NH2

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

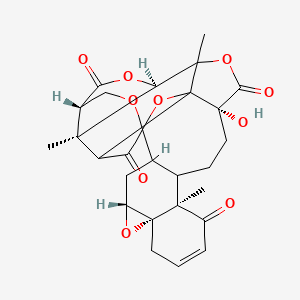

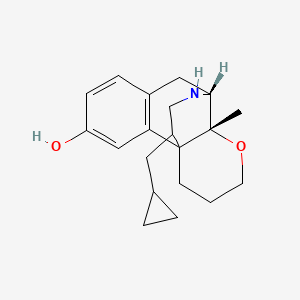

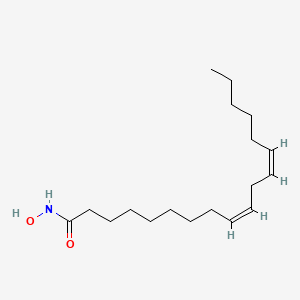

(S)-1-((S)-2-Acetamido-6-aminohexanoyl)-N-((S)-1-amino-3-methyl-1-oxobutan-2-yl)pyrrolidine-2-carboxamide, also known as (S)-1-((S)-2-Acetamido-6-aminohexanoyl)-N-((S)-1-amino-3-methyl-1-oxobutan-2-yl)pyrrolidine-2-carboxamide, is a useful research compound. Its molecular formula is C16H32N4O3 and its molecular weight is 328.45 g/mol. The purity is usually 95%.

BenchChem offers high-quality (S)-1-((S)-2-Acetamido-6-aminohexanoyl)-N-((S)-1-amino-3-methyl-1-oxobutan-2-yl)pyrrolidine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-1-((S)-2-Acetamido-6-aminohexanoyl)-N-((S)-1-amino-3-methyl-1-oxobutan-2-yl)pyrrolidine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

色素沈着研究

AC-LYS-PRO-VAL-NH2: は、メラニン細胞刺激ホルモン(α-MSH)由来のトリペプチド配列であり、色素沈着において重要な役割を果たします。 研究者は、この化合物が皮膚や毛髪の着色プロセスに不可欠なメラノコルチン受容体への影響を理解するために研究しています .

抗炎症および解熱作用

このトリペプチドは、発熱や炎症反応の制御における治療薬としての可能性を示しています。 その解熱作用と抗炎症作用は特に重要であり、炎症や発熱を特徴とする疾患の新たな治療法開発のための有望な道筋を提供しています .

内分泌系の調節

This compound が由来するα-MSHは、下垂体および末梢内分泌系におけるさまざまなホルモンの放出を調節することが知られています。 これには、恒常性を維持するために不可欠なソマトスタチンやコルチコトロピンなどのホルモンが含まれます .

心臓血管系への影響

この化合物は、α-MSHに帰属する幅広い生物学的活性の一部である心臓血管系への影響に関連付けられています。 これらの影響は、心臓血管疾患における潜在的な治療用途について調査されています .

免疫系の調節

This compound: は、α-MSHの多様な生物学的機能のもう1つの側面である免疫応答に影響を与える可能性があります。 これは、免疫療法や自己免疫疾患の治療における研究の可能性を開きます .

代謝効果

α-MSHの代謝効果と、その派生ペプチドであるThis compoundの代謝効果は、代謝性疾患の治療の可能性について調査中です。 これには、肥満、糖尿病、および関連する代謝症候群に関する研究が含まれます .

神経学的影響

α-MSHは、特に中枢神経系(CNS)において神経系において重要な役割を果たします。 その結果、This compound は神経機能および神経障害への潜在的な影響について研究されています .

皮膚科学的用途

皮膚の着色に関与するホルモンに由来することから、This compound は皮膚科学における用途についても研究されており、これには皮膚の状態の治療や創傷治癒プロセスの促進が含まれます .

作用機序

Target of Action

AC-LYS-PRO-VAL-NH2, also known as Acetyl-|A-MSH (11-13) or (S)-1-((S)-2-Acetamido-6-aminohexanoyl)-N-((S)-1-amino-3-methyl-1-oxobutan-2-yl)pyrrolidine-2-carboxamide, is a modified fragment derived from the alpha-melanocyte-stimulating hormone (α-MSH) . The primary targets of this compound are the melanocortin receptors (MC1-R to MC5-R) . These receptors play a crucial role in various biological functions, including pigmentation, regulation of the release of pituitary and peripheral hormones, sebotrophic effects, adrenal steroidogenesis, immune response, and cardiovascular and metabolic effects .

Mode of Action

The interaction of this compound with its targets leads to several changes. For instance, the activation of POMC neurons by leptin triggers the production and release of α-MSH from POMC axon terminals, which in turn activates melanocortin receptor 3 (MC3R) and 4 (MC4R) leading to suppressed food intake and increased energy expenditure .

Biochemical Pathways

The compound is part of the melanocortin system, which includes Adrenocorticotropic Hormone (ACTH), Melanocyte Stimulating Hormone (MSH), and endorphins. These hormones activate five forms of membrane receptors called Melanocortin Receptors (MCRs) with different affinities . The binding of α-MSH promotes the expression of melanogenesis enzyme genes via the Adenylyl Cyclase (AC)/cyclic AMP (cAMP)/Protein Kinase A (PKA) pathway .

Result of Action

The molecular and cellular effects of this compound’s action are diverse due to the wide range of biological functions of α-MSH. These include pigmentation effects, regulation of hormone release, immune response modulation, and effects on the cardiovascular and metabolic systems . It also has antipyretic and anti-inflammatory activities .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the activity of hypothalamic POMC neurons, which produce α-MSH, is increased in fed conditions and inhibited during fasting . Additionally, the activity of POMC neurons and the subsequent production and release of α-MSH can be regulated by circulating signals including hormones such as leptin and insulin and nutrients such as glucose .

生化学分析

Biochemical Properties

(S)-1-((S)-2-Acetamido-6-aminohexanoyl)-N-((S)-1-amino-3-methyl-1-oxobutan-2-yl)pyrrolidine-2-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including Zeste enhancer homolog 2 (EZH2), which is highly expressed in various malignant tumors . The compound acts as an inhibitor of EZH2, thereby influencing the trimethylation of H3K27, a process that silences tumor suppressor genes . This interaction highlights the compound’s potential as an anticancer agent.

Cellular Effects

The effects of (S)-1-((S)-2-Acetamido-6-aminohexanoyl)-N-((S)-1-amino-3-methyl-1-oxobutan-2-yl)pyrrolidine-2-carboxamide on cellular processes are profound. It has been shown to reduce the cellular levels of H3K27me3 in K562 cells, indicating its role in modulating gene expression . Additionally, the compound increases the transcription expression of DIRAS3, a tumor suppressor gene, in a dose-dependent manner . These effects suggest that the compound can significantly influence cell signaling pathways and cellular metabolism.

Molecular Mechanism

At the molecular level, (S)-1-((S)-2-Acetamido-6-aminohexanoyl)-N-((S)-1-amino-3-methyl-1-oxobutan-2-yl)pyrrolidine-2-carboxamide exerts its effects through binding interactions with EZH2 . By inhibiting EZH2, the compound prevents the trimethylation of H3K27, leading to the reactivation of tumor suppressor genes . This mechanism of action underscores the compound’s potential as a therapeutic agent in cancer treatment.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (S)-1-((S)-2-Acetamido-6-aminohexanoyl)-N-((S)-1-amino-3-methyl-1-oxobutan-2-yl)pyrrolidine-2-carboxamide have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound maintains its inhibitory activity over extended periods, making it a viable candidate for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of (S)-1-((S)-2-Acetamido-6-aminohexanoyl)-N-((S)-1-amino-3-methyl-1-oxobutan-2-yl)pyrrolidine-2-carboxamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits EZH2 without causing significant toxicity . At higher doses, toxic effects have been observed, indicating the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

(S)-1-((S)-2-Acetamido-6-aminohexanoyl)-N-((S)-1-amino-3-methyl-1-oxobutan-2-yl)pyrrolidine-2-carboxamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the trimethylation of H3K27 . These interactions affect metabolic flux and metabolite levels, further highlighting the compound’s role in cellular metabolism .

Transport and Distribution

Within cells and tissues, (S)-1-((S)-2-Acetamido-6-aminohexanoyl)-N-((S)-1-amino-3-methyl-1-oxobutan-2-yl)pyrrolidine-2-carboxamide is transported and distributed through specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, which are critical for its biological activity .

Subcellular Localization

The subcellular localization of (S)-1-((S)-2-Acetamido-6-aminohexanoyl)-N-((S)-1-amino-3-methyl-1-oxobutan-2-yl)pyrrolidine-2-carboxamide is essential for its function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These factors determine its activity and effectiveness in modulating cellular processes .

特性

IUPAC Name |

(2S)-1-[(2S)-2-acetamido-6-aminohexanoyl]-N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H33N5O4/c1-11(2)15(16(20)25)22-17(26)14-8-6-10-23(14)18(27)13(21-12(3)24)7-4-5-9-19/h11,13-15H,4-10,19H2,1-3H3,(H2,20,25)(H,21,24)(H,22,26)/t13-,14-,15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZQBDQTYFDOVNN-KKUMJFAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the significance of studying Ac-Lys-Pro-Val-NH2?

A1: Research suggests that this compound, the COOH-terminal tripeptide of alpha-MSH, holds potential antipyretic and anti-inflammatory properties. [] This makes it a molecule of interest for developing potential therapies to control fever and inflammatory responses.

Q2: Have there been efforts to understand the conformational preferences of this compound?

A3: Yes, theoretical conformational studies employing molecular dynamics have been conducted on this compound. [] These studies aimed to identify the conformational space of this tripeptide and classify it into families based on the commonly used letter-code convention for the φ-ψ map. The lowest energy conformations identified for each family could serve as templates for designing conformationally constrained non-peptide analogs, potentially leading to more stable and potent therapeutic agents. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzamide](/img/structure/B1234752.png)

![Calcium;sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate](/img/structure/B1234753.png)

![(2S)-2-(2,4-dichloro-5-methoxy-phenoxy)-N-[[(2R,3R,4S,5R)-5-(5-ethyl-2,4-dioxo-pyrimidin-1-yl)-4-fluoro-3-hydroxy-tetrahydrofuran-2-yl]methyl]propanamide](/img/structure/B1234761.png)

![N-(4-Chlorobenzyl)-2-(3-hydroxypropyl)-7-methyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxamide](/img/structure/B1234764.png)